
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of a phenolic compound and is known for its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with chloroacetic anhydride . The reaction typically involves the following steps:
- Dissolve 4-hydroxy-3-methoxybenzyl alcohol in an appropriate solvent such as ethanol.
- Add chloroacetic anhydride to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenolic compounds.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
- 1-(4-Hydroxy-3-methoxyphenyl)-propan-2-one
- 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Uniqueness
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-chlorinated analogs. This uniqueness makes it valuable for specific chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-3-8(12)7-4-6(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
FIYFURASRNOAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



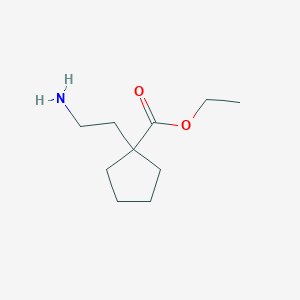
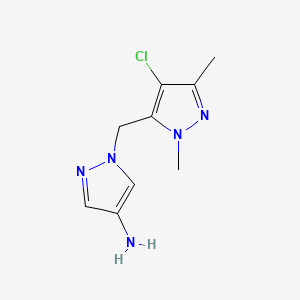
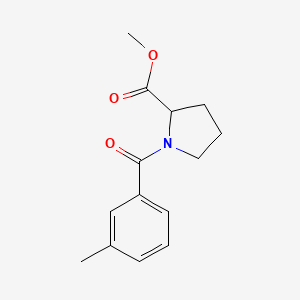
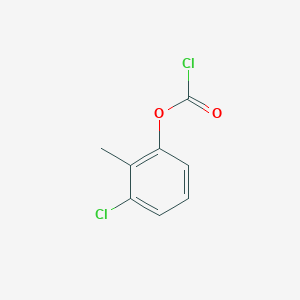

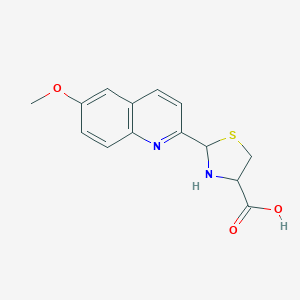
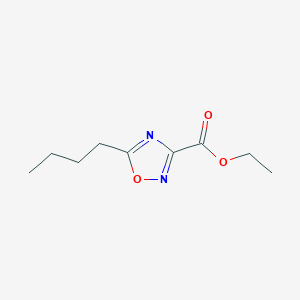

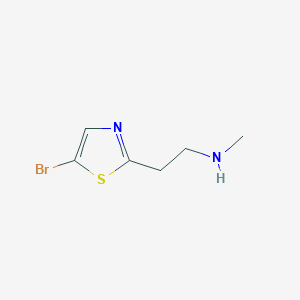
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



